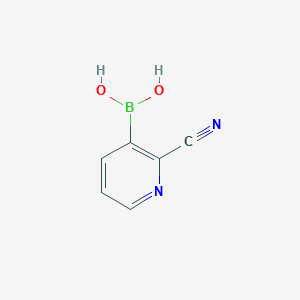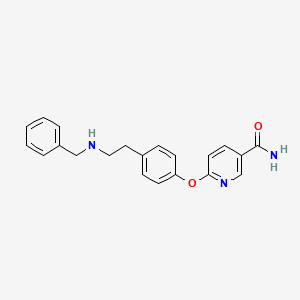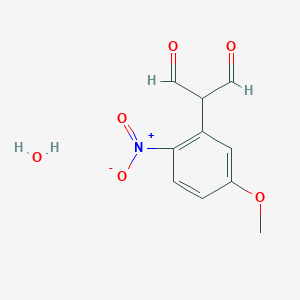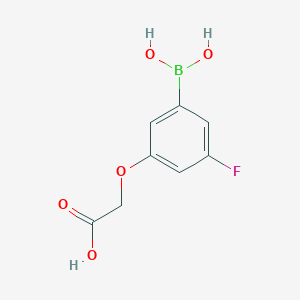
2-chloro-N-cyclopropyl-N-ethylacetamide
Descripción general
Descripción
2-chloro-N-cyclopropyl-N-ethylacetamide is a chemical compound with the molecular formula C7H12ClNO and a molecular weight of 161.63 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 2-chloro-N-cyclopropyl-N-ethylacetamide is1S/C7H12ClNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis
2-chloro-N-cyclopropyl-N-ethylacetamide is a liquid at room temperature . It has a molecular weight of 161.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Aplicaciones Científicas De Investigación
Conformational Restriction in Bioactive Compounds
The research by Watanabe et al. (2010) highlights the use of cyclopropane compounds, including derivatives similar to 2-chloro-N-cyclopropyl-N-ethylacetamide, in histamine H3 receptor antagonists. They focus on using the cyclopropylic strain to restrict conformations in these compounds, enhancing their pharmacological activity (Watanabe et al., 2010).
Antifungal Activity
Maruoka et al. (2008) synthesized a series of spiro[cyclopropane-1,4′-pyrazol-3-one] derivatives, including compounds related to 2-chloro-N-cyclopropyl-N-ethylacetamide, demonstrating significant antifungal activity against Candida albicans (Maruoka et al., 2008).
Synthesis of Naphthyridine Derivatives
Kiely (1991) detailed a method for preparing ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a process involving steps related to the synthesis of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide (Kiely, 1991).
Development of Chiral Cyclopropane Units
Kazuta et al. (2002) worked on developing chiral cyclopropane units with differential carbon substituents, which are relevant to the synthesis of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide. Their work aids in understanding the conformational aspects of these compounds (Kazuta et al., 2002).
Protein Synthesis Inhibition Study
Deal et al. (1980) investigated the effects of chloracetamides, including compounds structurally similar to 2-chloro-N-cyclopropyl-N-ethylacetamide, on protein synthesis in both in vivo and in vitro models. This study contributes to understanding the biological impact of these compounds (Deal et al., 1980).
Reactions with Active Methylene Group Anions
Boyle et al. (1984) studied reactions involving 2-chloro-3-methyl-1,4-naphthoquinone, a process pertinent to understanding the chemical behavior of compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide in organic synthesis (Boyle et al., 1984).
Formation of Chloroacetonitrile and N,2-Dichloroacetamide
Kimura et al. (2013) explored the formation of chloroacetonitrile and N,2-dichloroacetamide from reactions involving chloroacetaldehyde, which can provide insights into the chemical behavior of similar compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide in water systems (Kimura et al., 2013).
Radiosynthesis of Chloroacetanilide Herbicide
Latli and Casida (1995) described the radiosynthesis of a chloroacetanilide herbicide, a process relevant to understanding the synthesis and potential applications of related compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide (Latli & Casida, 1995).
Mechanistic Probes in Nitrosation of Aromatic Amines
Loeppky and Elomari (2000) synthesized N-cyclopropyl-N-alkylanilines, including compounds structurally related to 2-chloro-N-cyclopropyl-N-ethylacetamide, and examined their reactions, contributing to the understanding of the nitrosation of N,N-dialkyl aromatic amines (Loeppky & Elomari, 2000).
Cyclopalladation of Meta-Toluidine Analogues
Mossi et al. (1992) studied the cyclopalladation of aniline derivatives, including processes relevant to compounds like 2-chloro-N-cyclopropyl-N-ethylacetamide, enhancing the understanding of metal-mediated reactions in organic synthesis (Mossi et al., 1992).
Mecanismo De Acción
Safety and Hazards
The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause respiratory irritation . The hazard statements associated with the compound are H302 (harmful if swallowed), H314 (causes severe skin burns and eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
2-chloro-N-cyclopropyl-N-ethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO/c1-2-9(6-3-4-6)7(10)5-8/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLNXWMRRAHPQKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CC1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280913 | |
| Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-cyclopropyl-N-ethylacetamide | |
CAS RN |
1087792-38-8 | |
| Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-cyclopropyl-N-ethylacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-Dichlorobenzyl 4-(4-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)carbamoyl)thiazol-2-yl)piperazine-1-carboxylate](/img/structure/B1461710.png)


![N-[(3-chloro-4-fluorophenyl)methyl]-1-methyl-N-[[(1R,5S)-3-methyl-3-azabicyclo[3.1.0]hexan-6-yl]methyl]imidazole-4-carboxamide](/img/structure/B1461716.png)

![Ethyl 4-bromo-1H-pyrrolo[2,3-B]pyridine-2-carboxylate](/img/structure/B1461719.png)


![3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonane-9-carboxylic acid](/img/structure/B1461722.png)




